2-Pivaloyl-3-furoic acid

Descripción general

Descripción

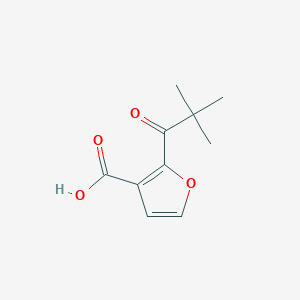

2-Pivaloyl-3-furoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Curtius Rearrangement to Furoyl Azides

2-Pivaloyl-3-furoic acid undergoes Curtius rearrangement when converted to its acyl azide derivative. Treatment with diphenylphosphoryl azide (DPPA) or sodium azide in acetone at 0°C generates the corresponding azide, which rearranges to an isocyanate intermediate upon heating (60–80°C) . Trapping with tert-butanol yields stable carbamate derivatives.

Mechanism:

-

Acyl azide formation via nucleophilic substitution.

-

Thermal decomposition to isocyanate (concerted-sigmatropic shift).

-

Nucleophilic addition of alcohol to isocyanate.

Reaction Conditions:

| Step | Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Azide formation | DPPA, acetone, 0°C | 0°C | 2 hr | 85% |

| Rearrangement | Toluene, 60°C | 60°C | 4.5 hr | 90% |

Intramolecular Diels-Alder Reactions (IMDAF)

The electron-rich furan ring in this compound derivatives participates in intramolecular [4+2] cycloadditions with tethered dienophiles like allenes. For example, allenyl-substituted furans undergo IMDAF at 50–110°C in toluene, forming tricyclic indole derivatives . The pivaloyl group enhances furan’s electron density, accelerating the reaction.

Substrate Scope and Yields:

| Substrate | Dienophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 57 | Allenyl | Toluene, 50°C | Indole 61 | 90% |

| 62 | Allenyl | Toluene, 110°C | Indole 66 | 86% |

| 63 | Allenyl | Toluene, 110°C | Indole 67 | 82% |

Mechanistic Insights:

-

Transition state stabilization via electron-donating pivaloyl group .

-

Aromatization of initial cycloadducts through dehydrative pathways .

Palladium-Catalyzed Cyclizations

This compound derivatives serve as precursors in palladium-catalyzed cascades for indole synthesis. For instance, π-allyl Pd intermediates generated from allenyl furans undergo cyclization-aromatization sequences, yielding substituted indoles under mild conditions (e.g., Pd(PPh₃)₄, 80°C) .

Catalytic System:

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene | 80°C | 75% |

| Pd(OAc)₂ | P(o-tol)₃ | DMF | 100°C | 68% |

Decarboxylative Functionalization

The carboxylic acid group enables silver-catalyzed decarboxylative coupling with aryl halides or trifluoromethylating agents. For example, AgNO₃/K₂S₂O₈ promotes decarboxylation to generate furyl radicals, which couple with aryl partners or undergo trifluoromethylation .

Representative Reaction:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | AgNO₃, K₂S₂O₈, CF₃SiMe₃ | 2-Pivaloyl-3-CF₃-furan | 65% |

Propiedades

Fórmula molecular |

C10H12O4 |

|---|---|

Peso molecular |

196.20 g/mol |

Nombre IUPAC |

2-(2,2-dimethylpropanoyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C10H12O4/c1-10(2,3)8(11)7-6(9(12)13)4-5-14-7/h4-5H,1-3H3,(H,12,13) |

Clave InChI |

JTKBZMYSKSYIHQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)C1=C(C=CO1)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.